Cyclo-Somatostatin acetate
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Overview
Description
Cyclo-Somatostatin acetate is a synthetic cyclic peptide that acts as a non-selective antagonist of somatostatin receptors. It is known for its ability to inhibit the effects of somatostatin on various physiological processes, including the modulation of neurotransmitter release and hormone secretion . This compound has been extensively studied for its potential therapeutic applications in various fields, including oncology and endocrinology .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclo-Somatostatin acetate is synthesized through a series of peptide coupling reactions. The synthesis typically involves the following steps:
Peptide Chain Assembly: The linear peptide chain is assembled using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.
Cyclization: The linear peptide is cyclized to form the cyclic structure. This step often involves the formation of a lactam bridge between specific amino acid residues.
Deprotection and Purification: The protecting groups are removed, and the cyclic peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Optimization of Peptide Coupling: Using high-efficiency coupling reagents to ensure complete reaction of amino acids.
Cyclization Efficiency: Enhancing the cyclization step to ensure high yield of the cyclic peptide.
Purification: Employing large-scale purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclo-Somatostatin acetate undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation, particularly at methionine and tryptophan residues.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Substitution reactions can occur at specific amino acid residues to introduce functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) are employed.
Substitution: Various reagents, including alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity. For example, oxidation can lead to the formation of sulfoxides, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
Cyclo-Somatostatin acetate has a wide range of scientific research applications:
Chemistry: Used as a tool to study peptide synthesis and modification techniques.
Biology: Employed in research on neurotransmitter release and hormone regulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic agents.
Mechanism of Action
Cyclo-Somatostatin acetate exerts its effects by binding to somatostatin receptors and inhibiting their activity. This inhibition leads to the modulation of various signaling pathways, including the adenylate cyclase pathway . By blocking somatostatin receptors, this compound can influence the release of neurotransmitters and hormones, thereby affecting physiological processes such as growth hormone secretion and insulin release .
Comparison with Similar Compounds
Similar Compounds
Octreotide: A synthetic somatostatin analog used to treat acromegaly and neuroendocrine tumors.
Lanreotide: Another somatostatin analog with similar therapeutic applications.
Pasireotide: A second-generation somatostatin analog with broader receptor affinity.
Uniqueness
Cyclo-Somatostatin acetate is unique due to its non-selective antagonistic activity on somatostatin receptors. Unlike other somatostatin analogs that primarily act as agonists, this compound blocks receptor activity, making it a valuable tool for studying receptor function and developing new therapeutic strategies .
Properties
IUPAC Name |
acetic acid;(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H57N7O6.C2H4O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;1-2(3)4/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);1H3,(H,3,4)/t30-,36+,37+,38-,40+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKZEUWXCAHBPS-JZXGHADUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H61N7O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
840.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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